molecular formula C19H21N3O2S B2701821 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide CAS No. 1797574-90-3

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide

Cat. No.: B2701821
CAS No.: 1797574-90-3
M. Wt: 355.46
InChI Key: KNKJALIWONWCAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis details for this exact compound are not available, similar compounds have been synthesized through various methods. For instance, a series of novel benzoxazole-based compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques can provide information about the functional groups present in the molecule and their arrangement.

Scientific Research Applications

Molecular Interaction Studies

One area of research involves understanding the molecular interactions of compounds with similar structures to N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide with biological receptors. For instance, studies on compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide highlight the detailed conformational analysis and pharmacophore models, which shed light on receptor binding interactions and activity modulation (Shim et al., 2002).

Antipsychotic and Anti-inflammatory Applications

Research into heterocyclic carboxamides, similar to the structure of interest, has explored their potential as antipsychotic agents. These studies have shown how modifications to the chemical structure can influence binding to dopamine and serotonin receptors, offering insights into the development of new therapeutic agents (Norman et al., 1996).

Anti-acetylcholinesterase Activity

Further, the compound's derivatives have been evaluated for their anti-acetylcholinesterase activity, revealing how structural changes affect biological activity and potency. Such research is pivotal for the development of treatments for conditions like Alzheimer's disease (Sugimoto et al., 1990).

Metal Complex Formation

Additionally, studies have investigated the formation of metal complexes with new benzamides, highlighting potential applications in materials science and bioactivity studies. For example, research on benzamides and their copper and cobalt complexes demonstrates applications in antibacterial activity and material characterization (Khatiwora et al., 2013).

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-13-10-17(25-12-13)18(23)20-11-14-6-8-22(9-7-14)19-21-15-4-2-3-5-16(15)24-19/h2-5,10,12,14H,6-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKJALIWONWCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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